3-Methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine
Description
3-Methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This structure is known for its significant biological and pharmacological activities. The compound’s unique structure, which includes a fused imidazole and pyridine ring system, makes it a valuable subject for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21-12-20-17-8-16(19-9-18(17)21)14-4-2-3-13(7-14)10-23-15-5-6-22-11-15/h2-4,7-9,12,15H,5-6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPVTPCBRDDPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=NC=C21)C3=CC=CC(=C3)COC4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine typically involves the condensation of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids or their equivalents under oxidative conditions . Common reagents used in these reactions include aldehydes and various catalysts to facilitate the condensation and dehydration processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
3-Methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . Its ability to bind to and inhibit certain enzymes makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct biological activities.
Imidazo[1,2-a]pyridine: Known for its use in various pharmaceutical applications.
Uniqueness
3-Methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of the oxolan-3-yloxymethyl group. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
